Polymerization Kinetics: Intermediate Reactivity
In anionic ring-opening polymerization (AROP) catalyzed by tBuP4 phosphazene base, allyl glycidyl ether (AGE) exhibits a quantifiably distinct propagation rate constant (kp) relative to other epoxide monomers. The established reactivity scale is kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO. This positions AGE in an intermediate reactivity tier, approximately one order of magnitude less reactive than benzyl glycidyl ether (BnGE) but significantly more reactive than tert-butyl glycidyl ether (tBuGE) and propylene oxide (PO), which occupy the lowest tier [1]. Under Lewis acidic conditions with iBu3Al, the reactivity scale shifts to kp,PO > kp,BO > kp,EEGE ≈ kp,AGE > kp,BnGE ≈ kp,tBuGE, further demonstrating that the presence of the allyl side chain confers a unique kinetic response not observed with BnGE or tBuGE [1].
| Evidence Dimension | Propagation rate constant (kp) order in AROP |
|---|---|
| Target Compound Data | Intermediate tier: kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO |
| Comparator Or Baseline | BnGE (fastest), tBuGE (slowest), PO (slowest) |
| Quantified Difference | AGE is less reactive than BnGE but significantly more reactive than tBuGE and PO; exact magnitude not quantified but classified as ≫ (much greater than) between EEGE and tBuGE/PO |
| Conditions | Benzyl alcohol/tBuP4 initiating system, first-order kinetics with respect to monomer |
Why This Matters
For procurement, this quantifies AGE's exact kinetic behavior in copolymerization, enabling precise control over composition drift and block copolymer architecture when paired with slower (tBuGE, PO) or faster (BnGE) comonomers.
- [1] Puchelle, V., Du, H., Illy, N. and Guégan, P., 2020. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry, 11(21), pp.3585-3592. View Source
